molecular formula C12H16N2O2 B12604694 4-(2-Aminoanilino)-6-methyloxan-2-one CAS No. 874537-44-7

4-(2-Aminoanilino)-6-methyloxan-2-one

Cat. No.: B12604694
CAS No.: 874537-44-7
M. Wt: 220.27 g/mol
InChI Key: XKIJFEXOEGZMOH-UHFFFAOYSA-N
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Description

4-(2-Aminoanilino)-6-methyloxan-2-one is a synthetic organic compound with a unique structure that includes an oxan-2-one ring substituted with an aminoanilino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoanilino)-6-methyloxan-2-one typically involves the reaction of 2-aminoaniline with 6-methyloxan-2-one under specific conditions. One common method involves the use of a base such as potassium hydroxide in an ethanol solution, followed by refluxing the mixture for several hours. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoanilino)-6-methyloxan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Aminoanilino)-6-methyloxan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical processes.

    Medicine: Studied for its potential therapeutic properties, including antitumor and antimicrobial activities.

    Industry: Utilized in the development of dyes and corrosion inhibitors .

Mechanism of Action

The mechanism of action of 4-(2-Aminoanilino)-6-methyloxan-2-one involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. For example, it can inhibit histone deacetylase, leading to changes in gene expression and potential therapeutic effects .

Comparison with Similar Compounds

4-(2-Aminoanilino)-6-methyloxan-2-one can be compared with similar compounds such as:

These compounds share some structural similarities but differ in their ring systems and functional groups, leading to unique chemical and biological properties.

Properties

CAS No.

874537-44-7

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

4-(2-aminoanilino)-6-methyloxan-2-one

InChI

InChI=1S/C12H16N2O2/c1-8-6-9(7-12(15)16-8)14-11-5-3-2-4-10(11)13/h2-5,8-9,14H,6-7,13H2,1H3

InChI Key

XKIJFEXOEGZMOH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(=O)O1)NC2=CC=CC=C2N

Origin of Product

United States

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